3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate
Description
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate is a complex organic compound that belongs to the class of benzoxazoles and furans. This compound is characterized by the presence of a methoxybenzyl group attached to a benzoxazole ring, which is further connected to a furan-2-carboxylate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H15NO5 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C20H15NO5/c1-23-17-6-3-2-5-13(17)11-16-15-9-8-14(12-19(15)26-21-16)25-20(22)18-7-4-10-24-18/h2-10,12H,11H2,1H3 |
InChI Key |
WXGHKBHJCIMFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxybenzylamine with salicylic acid to form the benzoxazole ring. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the furan or benzoxazole rings.
Substitution: The methoxy group or other substituents on the benzoxazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon, platinum). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate: shares structural similarities with other benzoxazole and furan derivatives, such as:
Uniqueness
The uniqueness of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for the development of new therapeutic agents.
Biological Activity
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate is a derivative of benzoxazole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including infections and cancers. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate is C₁₅H₁₃N₃O₄. The compound features a benzoxazole ring fused with a furan moiety, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate possess activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Benzoxazole Derivatives
| Compound | Target Organisms | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate | Staphylococcus aureus | 15 | Antibacterial |
| Escherichia coli | 30 | Antibacterial | |
| Candida albicans | 20 | Antifungal | |
| 5-Ethylsulphonyl-2-benzoxazole | Bacillus subtilis | 10 | Antibacterial |
| Pichia pastoris | 25 | Antifungal |
This table illustrates the minimum inhibitory concentrations (MIC) for several related derivatives, highlighting the potential effectiveness of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl furan-2-carboxylate against key pathogens.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds with similar structures have shown selective toxicity towards various cancer cell lines while sparing normal cells.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of benzoxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited selective cytotoxicity, with IC50 values ranging from 10 to 30 µM.
- Structure–Activity Relationship (SAR) : Research has established that modifications in the benzoxazole structure significantly influence its anticancer activity. For instance, the presence of electron-donating groups at specific positions enhances the compound's efficacy against cancer cells.
Other Biological Activities
In addition to antimicrobial and anticancer properties, benzoxazole derivatives have shown promise in other areas:
- Antiviral Activity : Some studies suggest that benzoxazoles can inhibit viral replication.
- Anti-inflammatory Effects : Compounds have been reported to reduce inflammation markers in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
